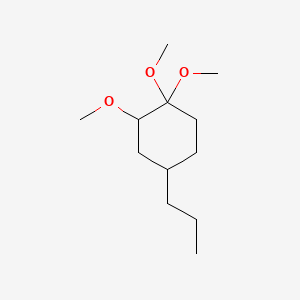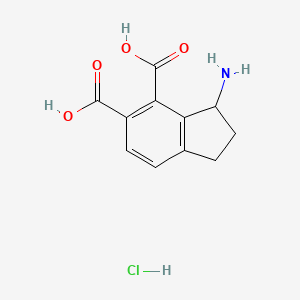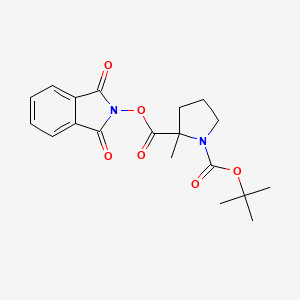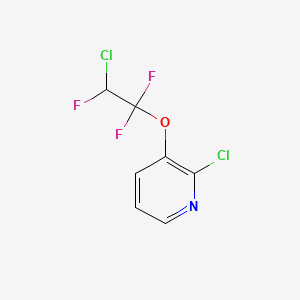
1,1,2-trimethoxy-4-propylcyclohexane, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2-trimethoxy-4-propylcyclohexane, also known as TMPC, is an organic compound that belongs to the cyclohexane family. It is a mixture of diastereomers, which are molecules that have the same chemical formula but different spatial arrangements of their atoms. TMPC is used in various scientific and industrial applications, such as in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
1,1,2-trimethoxy-4-propylcyclohexane, Mixture of diastereomers is used in a variety of scientific research applications, such as in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of polymers, catalysts, and other materials. Additionally, 1,1,2-trimethoxy-4-propylcyclohexane, Mixture of diastereomers can be used as a solvent in various chemical reactions.
Mechanism of Action
The mechanism of action of 1,1,2-trimethoxy-4-propylcyclohexane, Mixture of diastereomers is not well understood. However, it is believed to act as a catalyst for certain chemical reactions. It is also believed to interact with certain enzymes, which could explain its ability to catalyze certain reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,1,2-trimethoxy-4-propylcyclohexane, Mixture of diastereomers are not well understood. However, it has been shown to interact with certain enzymes, which could explain its ability to catalyze certain reactions. Additionally, it has been shown to have a protective effect on cells in certain laboratory experiments.
Advantages and Limitations for Lab Experiments
The advantages of using 1,1,2-trimethoxy-4-propylcyclohexane, Mixture of diastereomers in laboratory experiments include its low cost, availability, and stability. Additionally, it is non-toxic and has a low boiling point, making it suitable for use in a wide range of experiments. However, its mechanism of action is not well understood, and it can be difficult to obtain pure samples of the compound.
Future Directions
Future research into 1,1,2-trimethoxy-4-propylcyclohexane, Mixture of diastereomers could focus on understanding its mechanism of action and biochemical and physiological effects. Additionally, further research could be done to identify new applications for 1,1,2-trimethoxy-4-propylcyclohexane, Mixture of diastereomers, such as in the synthesis of polymers, catalysts, and other materials. Additionally, research could be done to develop methods for obtaining pure samples of the compound. Finally, further research could be done to identify new methods for synthesizing 1,1,2-trimethoxy-4-propylcyclohexane, Mixture of diastereomers.
Synthesis Methods
1,1,2-trimethoxy-4-propylcyclohexane, Mixture of diastereomers is synthesized by a reaction between cyclohexanone and 4-propyl-1-methoxybenzene. The reaction is catalyzed by a base, such as sodium hydroxide, and is usually carried out in an inert atmosphere. The reaction is usually carried out at a temperature of around 140°C and is typically complete within two hours.
properties
IUPAC Name |
1,1,2-trimethoxy-4-propylcyclohexane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O3/c1-5-6-10-7-8-12(14-3,15-4)11(9-10)13-2/h10-11H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBXHHPEWJDETR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(C(C1)OC)(OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-ethyl-6-{[3-(2-methylbenzoyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B6605635.png)
![rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1R,4R,5R)-1-phenylbicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B6605649.png)



![ethyl 2-bromo-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6605676.png)
![tert-butyl N-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate](/img/structure/B6605680.png)
![3-azaspiro[5.5]undecane-3-sulfonyl fluoride](/img/structure/B6605703.png)

![tert-butyl 1,2,5-triazaspiro[2.3]hex-1-ene-5-carboxylate](/img/structure/B6605714.png)
![(2S)-2-{[(2S)-pyrrolidin-2-yl]formamido}pentanedioic acid, trifluoroacetic acid](/img/structure/B6605717.png)
![(13'R)-13'-methyl-2'-phenyl-5',8',10',11',12',13',14',15'-octahydro-2'H-spiro[azetidine-3,9'-pyrazolo[4,3-b]1-oxa-5,8-diazacyclotetradecane]-10',15'-dione, trifluoroacetic acid](/img/structure/B6605722.png)